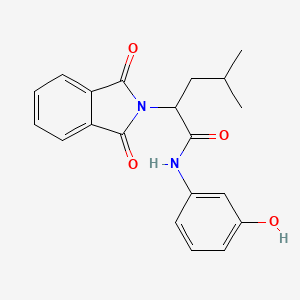

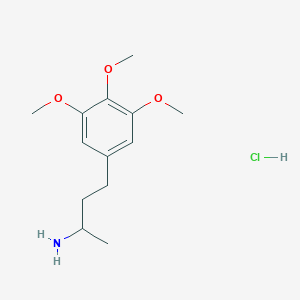

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide is a chemical compound that belongs to the class of isoindolinones. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. The purpose of

Applications De Recherche Scientifique

Antimicrobial, Antioxidant, and Cytotoxic Activities

A study found that certain metabolites isolated from the endophytic fungus Botryosphaeria dothidea, including derivatives similar to 2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide, exhibited significant antimicrobial, antioxidant, and cytotoxic activities. These compounds demonstrated potent inhibition against bacterial strains like Bacillus subtilis and Staphylococcus aureus, and displayed strong antifungal activity against Alternaria solani. Additionally, some compounds showed marked DPPH radical scavenging activities and cytotoxicity against cancer cell lines, suggesting their potential use in developing new antimicrobial and anticancer agents (Xiao et al., 2014).

Synthesis and Characterization for Drug Development

The compound's structural features have been utilized in synthesizing various derivatives for drug development. For instance, in the synthesis of atorvastatin lactone, a derivative with a similar structure was used, showcasing the compound's relevance in synthesizing medically significant drugs (Estévez et al., 2014).

Inhibitory Activity in Alzheimer's Disease

The compound's derivatives have been evaluated for their inhibitory activity on acetylcholinesterase (AChE), a key enzyme in the development of Alzheimer's disease. Studies revealed that certain isoindoline-1,3-dione derivatives, structurally related to the compound , exert good competitive inhibition on AChE, suggesting their potential application in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).

Application in Anticonvulsant Agents

New γ-aminobutyric acid (GABA) derivatives were synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, showing the compound's relevance in developing anticonvulsant agents. These derivatives displayed promising anticonvulsant activity in various seizure models, indicating the compound's potential in neuropharmacology (Yadav et al., 2011).

Propriétés

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12(2)10-17(18(24)21-13-6-5-7-14(23)11-13)22-19(25)15-8-3-4-9-16(15)20(22)26/h3-9,11-12,17,23H,10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHWEZSNXICKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)

![1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2826626.png)

![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)

![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

![3-allyl-4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2826634.png)

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)